molecular formula C10H8BrN5OS B1675042 Lomeguatrib CAS No. 192441-08-0

Lomeguatrib

Numéro de catalogue: B1675042
Numéro CAS: 192441-08-0
Poids moléculaire: 326.17 g/mol
Clé InChI: JUJPKFNFCWJBCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le loméguatrib peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2-amino-6-bromo-9H-purine avec divers réactifs pour former le composé souhaité. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de loméguatrib implique l'adaptation à grande échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. Le processus peut impliquer l'utilisation de réacteurs à grande échelle et de systèmes à écoulement continu pour améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le loméguatrib subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire différentes formes réduites de loméguatrib .

Applications de la recherche scientifique

Le loméguatrib a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le loméguatrib exerce ses effets en inhibant la protéine de réparation de l'ADN O6-alkylguanine-ADN-alkyltransférase. Cette inhibition empêche la réparation de l'ADN alkylé, ce qui entraîne une augmentation des dommages à l'ADN et la mort cellulaire. Les cibles moléculaires comprennent les voies de réparation de l'ADN, et le composé perturbe le fonctionnement normal de ces voies, renforçant les effets cytotoxiques des agents alkylants .

Applications De Recherche Scientifique

Key Properties

  • Molecular Formula : C₁₀H₈BrN₅OS
  • Molecular Weight : 326.17 g/mol
  • IC50 : Approximately 5 nM for MGMT inhibition .

In Vitro Applications

In laboratory settings, this compound has shown promising results:

  • It effectively inactivates MGMT in various cell lines, including MCF-7 and Raji cells, with IC50 values around 6 nM and 10 nM, respectively .
  • When combined with temozolomide, this compound significantly increases the growth inhibitory effects on cancer cells, demonstrating a D60 (dose required for 60% inhibition) of 10 µM compared to 400 µM without this compound .

In Vivo Applications

This compound's efficacy has also been evaluated in animal models:

  • In studies using A375M human melanoma xenografts, a combination of this compound and temozolomide resulted in a substantial delay in tumor growth. The median tumor quintupling time increased by 22 days without significant toxicity compared to either drug alone .
  • A single dose of this compound (20 mg/kg) led to complete depletion of MGMT within two hours post-administration .

Clinical Trials

Multiple clinical trials have explored the combination of this compound with temozolomide:

  • Phase II Trial in Metastatic Colorectal Cancer :
    • Objective: Evaluate tumor response rates to this compound and temozolomide.
    • Results: Out of 19 patients, none showed a response; however, three patients had stable disease. The median time to progression was reported at 50 days .
    • Adverse effects were comparable to those seen with temozolomide alone, primarily gastrointestinal and hematological .
  • Radiosensitization Studies :
    • This compound has been shown to enhance radiosensitivity in glioblastoma multiforme cell lines. When administered at low concentrations (1 µM), it increased radiosensitivity significantly; however, higher concentrations (20 µM) resulted in decreased sensitivity .
  • Dose Escalation Studies :
    • Research aimed at determining the optimal dose for complete MGMT inactivation indicated that doses between 120 mg and 160 mg could achieve total MGMT inactivation within 12 hours post-administration .

Summary of Clinical Findings

Study TypePatient PopulationKey FindingsMedian Time to Progression
Phase II TrialMetastatic Colorectal CancerNo responses; stable disease in three patients50 days
RadiosensitizationGlioblastoma Multiforme Cell LinesIncreased radiosensitivity at low dosesNot applicable
Dose EscalationVarious Tumor TypesTotal MGMT inactivation achievable at high dosesNot applicable

Mécanisme D'action

Lomeguatrib exerts its effects by inhibiting the DNA repair protein O6-alkylguanine-DNA-alkyltransferase. This inhibition prevents the repair of alkylated DNA, leading to increased DNA damage and cell death. The molecular targets include the DNA repair pathways, and the compound disrupts the normal function of these pathways, enhancing the cytotoxic effects of alkylating agents .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le loméguatrib est unique par sa spécificité élevée et sa puissance en tant qu'inhibiteur de l'O6-alkylguanine-ADN-alkyltransférase. Cela le rend particulièrement efficace pour améliorer l'efficacité des agents alkylants dans le traitement du cancer, par rapport à d'autres composés similaires .

Activité Biologique

Lomeguatrib (LomG), a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), has garnered attention for its potential to enhance the efficacy of chemotherapeutic agents, particularly temozolomide, in various cancer types. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and clinical implications based on diverse research findings.

This compound functions primarily as an MGMT inhibitor. MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby counteracting the effects of alkylating agents like temozolomide. By inhibiting MGMT, this compound increases the sensitivity of tumor cells to these agents, leading to enhanced cytotoxicity.

  • IC50 Value : this compound has an IC50 value of 0.009 μM in cell-free extracts from HeLa S3 cells, indicating its high potency as an MGMT inhibitor .

Radiosensitization

Research has demonstrated that this compound can increase the radiosensitivity of glioblastoma cell lines with unmethylated MGMT promoter regions. A study showed that treatment with this compound led to a significant decrease in MGMT protein levels and altered cell cycle distribution:

  • MGMT Depletion : Significant depletion of MGMT was observed within 4 hours of treatment in T98G and U118 cell lines, with sustained inhibition detectable for up to 48 hours .
  • Cell Cycle Distribution : In LN18 cells, a notable decrease in the G2/M phase was recorded at high concentrations (20 µM), while a trend towards increased G1 fraction was also noted .

Apoptosis and DNA Repair

This compound's impact on apoptosis and DNA repair mechanisms has been investigated:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in glioblastoma cells when combined with ionizing radiation, enhancing therapeutic outcomes .
  • DNA Repair Inhibition : By inhibiting MGMT activity, this compound disrupts the DNA repair process following alkylation damage, leading to increased cell death .

Efficacy in Combination Therapies

This compound has been evaluated in several clinical trials, particularly in combination with temozolomide for treating metastatic colorectal cancer and melanoma:

  • Phase II Trial Results : In a trial combining this compound with temozolomide for stage IV metastatic colorectal cancer, only one patient achieved stable disease among 19 treated patients. The median time to progression was reported at 50 days .
  • MGMT Activity Recovery : Tumor biopsies indicated early recovery of MGMT activity within 24 hours post-treatment, suggesting the need for optimized dosing regimens to maintain effective inhibition .

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study FocusKey FindingsReference
MGMT Inhibition IC50 = 0.009 μM; significant MGMT depletion within hours
Radiosensitization Increased radiosensitivity in glioblastoma cells; altered cell cycle phases
Clinical Efficacy Limited responses in metastatic colorectal cancer; median progression time = 50 days
Apoptosis Induction Enhanced apoptosis with ionizing radiation; disruption of DNA repair

Propriétés

IUPAC Name

6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJPKFNFCWJBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172838
Record name Lomeguatrib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192441-08-0
Record name Lomeguatrib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192441-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomeguatrib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192441080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomeguatrib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192441-08-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMEGUATRIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79265T71M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomeguatrib
Reactant of Route 2
Reactant of Route 2
Lomeguatrib
Reactant of Route 3
Reactant of Route 3
Lomeguatrib
Reactant of Route 4
Lomeguatrib
Reactant of Route 5
Reactant of Route 5
Lomeguatrib
Reactant of Route 6
Reactant of Route 6
Lomeguatrib
Customer
Q & A

Q1: What is the primary molecular target of Lomeguatrib?

A1: this compound acts as a potent pseudosubstrate inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). []

Q2: How does this compound interact with MGMT?

A2: this compound irreversibly binds to the active site of MGMT, mimicking the O6-methylguanine DNA adduct. This "suicide" reaction permanently inactivates the enzyme. [, ]

Q3: What are the downstream consequences of MGMT inhibition by this compound?

A3: MGMT inhibition prevents the removal of alkylating DNA adducts, such as those induced by temozolomide, leading to increased DNA damage, cell cycle arrest, and ultimately, apoptosis. [, , , ]

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research abstracts do not offer detailed spectroscopic data for this compound. Further investigation into chemical literature or databases would be necessary.

Q5: What is known about the stability of this compound under various conditions?

A5: this compound demonstrates varying stability profiles. It degrades rapidly in acidic conditions, showing high susceptibility to UV radiation and thermal stress. [] Further research is needed to determine its stability in different formulations and storage conditions.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not a catalyst. It acts as a suicide substrate for MGMT, becoming irreversibly inactivated upon binding. [, ]

Q7: Have computational methods been applied to study this compound?

A7: While the provided abstracts do not detail specific computational studies, research suggests that computational methods, like QSAR modeling, could be valuable in optimizing this compound derivatives.

Q8: What formulation strategies have been explored to improve this compound's stability or bioavailability?

A8: Research explored the incorporation of lipophilic this compound derivatives into PEGylated liposomes for targeted delivery to gliomas. [] Additionally, this compound has been formulated with n-methylpyrrolidone for tablet formation. []

Q9: What information is available on SHE regulations regarding this compound?

A9: The provided research abstracts do not contain specific details on SHE regulations for this compound. It is crucial to consult relevant regulatory guidelines and agencies for comprehensive information.

Q10: What is the route of administration for this compound?

A10: this compound can be administered intravenously or orally. Its oral bioavailability facilitates patient compliance and allows for varied dosing schedules. [, , ]

Q11: How is this compound metabolized and excreted?

A11: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in these abstracts.

Q12: What is the effective dose range of this compound for MGMT depletion?

A12: Research indicates that 120 mg of oral this compound consistently inactivates MGMT in prostate and colorectal cancers, while 160 mg is required for complete inactivation in CNS tumors. []

Q13: In which tumor models has this compound shown efficacy?

A13: Preclinical studies demonstrate this compound's efficacy in various tumor models, including melanoma (A375, HT144), breast (MCF7), prostate (DU-145) xenografts, and glioblastoma. [, , , , , , ]

Q14: What is the clinical trial experience with this compound?

A14: this compound has been evaluated in Phase I and II clinical trials, primarily in combination with temozolomide, for melanoma, colorectal cancer, and other solid tumors. [, , , , , , , , , ]

Q15: What are the known mechanisms of resistance to this compound?

A15: While this compound effectively inhibits MGMT, the development of alternative DNA repair mechanisms or resistance to the cytotoxic effects of alkylating agents could contribute to treatment resistance. [, ]

Q16: What are the main toxicities associated with this compound?

A16: The primary dose-limiting toxicity observed in this compound clinical trials is myelosuppression, particularly when combined with alkylating agents like temozolomide. [, , , ]

Q17: Have any targeted drug delivery strategies been explored for this compound?

A17: Research investigated the development of PEGylated liposomes incorporating lipophilic this compound derivatives to enhance delivery across the blood-brain barrier for glioblastoma treatment. [, ]

Q18: Are there any established biomarkers for predicting this compound efficacy?

A18: MGMT expression levels are a key predictive biomarker for this compound's efficacy, as its primary mechanism of action relies on MGMT inhibition. [, , , ]

Q19: What analytical methods have been used to quantify this compound?

A19: High-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of this compound and its degradation products. []

Q20: Is there information available on the environmental impact and degradation of this compound?

A20: The provided research abstracts do not address the environmental impact of this compound.

Q21: What is known about the dissolution and solubility properties of this compound?

A21: While not extensively detailed in the abstracts, research mentions the use of n-methylpyrrolidone as a solvent for this compound, indicating efforts to address solubility for formulation purposes. []

Q22: What validation parameters were assessed for the analytical methods used to characterize this compound?

A22: The HPLC method developed for this compound analysis was validated for linearity, accuracy, precision, selectivity, specificity, and robustness. []

Q23: What measures are taken to ensure the quality and consistency of this compound during development and manufacturing?

A23: The provided research abstracts do not specify quality control and assurance measures for this compound.

Q24: What is known about the immunogenicity of this compound?

A24: The provided research abstracts do not contain information regarding the immunogenicity of this compound.

Q25: Is there information available on this compound's interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability?

A25: The provided research abstracts do not provide specific details on this compound's interactions with drug transporters, metabolizing enzymes, biocompatibility, or biodegradability.

Q26: Are there any known alternatives or substitutes for this compound in development?

A26: O6-benzylguanine is another MGMT inhibitor that has been tested in clinical trials. It shares a similar mechanism of action with this compound but exhibits different pharmacological properties. [, ]

Q27: What research tools and resources are crucial for advancing this compound research?

A27: Access to tumor models, validated analytical techniques (e.g., HPLC, mass spectrometry), in vivo imaging modalities, and well-characterized patient samples are essential for further research. [, , , , ]

Q28: What are the significant milestones in the development of this compound?

A28: Key milestones include the discovery of its potent MGMT inhibitory activity, preclinical validation in various tumor models, and the completion of Phase I and II clinical trials. [, , ]

Q29: Which research areas offer potential for cross-disciplinary collaboration in advancing this compound research?

A29: Collaborations between medicinal chemists, pharmacologists, oncologists, and computational biologists could facilitate the development of more effective this compound derivatives, optimized treatment regimens, and personalized medicine approaches. [, , ]

Q30: Can this compound enhance the efficacy of other alkylating agents besides temozolomide?

A30: Yes, research suggests that this compound can potentially enhance the activity of other alkylating agents, such as dacarbazine, by preventing MGMT-mediated repair of DNA damage. [, ]

Q31: Does MGMT expression in peripheral blood mononuclear cells (PBMCs) correlate with tumor MGMT levels and predict treatment response?

A31: Studies indicate that MGMT expression in PBMCs can serve as a surrogate marker for tumor MGMT levels and predict hematological toxicity associated with alkylating agents. []

Q32: Could combining this compound with radiotherapy improve treatment outcomes?

A32: Research indicates that this compound can enhance the radiosensitivity of MGMT-unmethylated glioblastoma cell lines in vitro, suggesting a potential benefit of combining this compound with radiotherapy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.